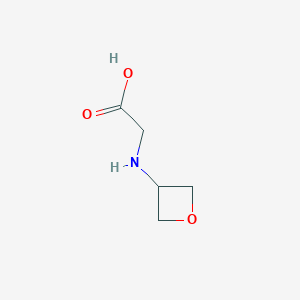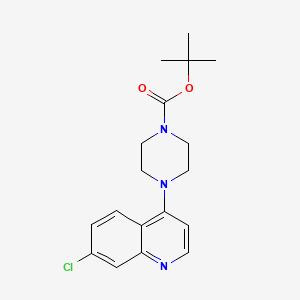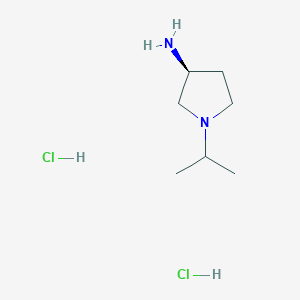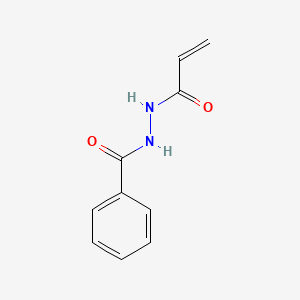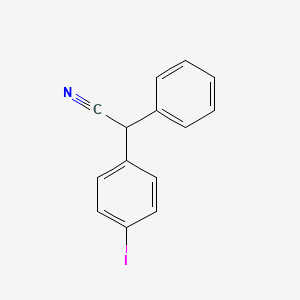
1-壬酰基-2,5-二氧代吡咯烷
描述
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as DNPN, is a chemical compound with significant applications in scientific research and industry. It has a CAS Number of 104943-23-9 and a molecular weight of 255.31 .
Molecular Structure Analysis
The linear formula of 2,5-Dioxopyrrolidin-1-yl nonanoate is C13H21NO4 . Detailed structural analysis or crystallographic data is not available in the search results.Physical And Chemical Properties Analysis
2,5-Dioxopyrrolidin-1-yl nonanoate is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .科学研究应用
药物化学:抗惊厥药的合成
1-壬酰基-2,5-二氧代吡咯烷: 已被用于合成具有抗惊厥活性的杂合化合物。 这些化合物在动物癫痫发作模型中显示出广谱活性,例如最大电休克(MES)试验和精神运动 6 Hz 癫痫发作模型 。该化合物的衍生物可能导致开发治疗癫痫的新型、更有效和更安全的药物。
药理动力学:疼痛管理研究
1-壬酰基-2,5-二氧代吡咯烷的衍生物在各种疼痛模型中有效,包括福尔马林引起的强直性疼痛模型、辣椒素诱导的疼痛模型以及小鼠的奥沙利铂诱导的神经性疼痛模型 。这表明它在研究和管理不同类型的疼痛方面具有潜在的应用。
生物化学:酶抑制研究
鉴于其与钙通道的相互作用,1-壬酰基-2,5-二氧代吡咯烷及其衍生物可用于研究酶抑制,特别是在涉及钙信号传导的途径中 .
药物开发:代谢稳定性评估
该化合物在人肝微粒体中表现出高代谢稳定性,这是药物开发早期阶段的理想特性。 它可以作为评估新药候选物代谢稳定性的参考化合物 .
毒理学:肝毒性和细胞色素 P450 相互作用
它几乎没有肝毒性,对细胞色素 P450 的 CYP3A4、CYP2D6 和 CYP2C9 亚型抑制较弱,这使其成为与肝脏代谢和药物相互作用相关的毒理学研究的宝贵化合物 .
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
Related compounds have been shown to interact with proteins, modifying lysine residues .
Mode of Action
It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that 2,5-Dioxopyrrolidin-1-yl nonanoate may interact with its targets in a similar manner, leading to changes in protein function.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested that the compound may inhibit CYP1A2 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl nonanoate plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of covalent bonds with lysine residues. This interaction is crucial for the modification of proteins, which can alter their function and activity. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research and applications .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. Additionally, it can suppress cell growth and affect the glycosylation of proteins, which is critical for their function and stability.
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl nonanoate exerts its effects through covalent modification of proteins. It binds to lysine residues, forming stable covalent bonds that can alter the protein’s structure and function. This modification can lead to enzyme inhibition or activation, depending on the specific protein and context. The compound’s ability to modify proteins at the molecular level makes it a powerful tool for studying protein function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl nonanoate can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in protein glycosylation and cell metabolism.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance protein production and cellular metabolism without significant toxicity. At higher doses, it can cause adverse effects such as cell growth inhibition and changes in protein glycosylation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl nonanoate is involved in metabolic pathways related to protein modification and degradation. It interacts with enzymes such as lysine-specific demethylase and ubiquitin ligases, which play crucial roles in protein turnover and regulation . The compound’s ability to modify proteins and influence their degradation pathways makes it a valuable tool for studying protein dynamics and regulation.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl nonanoate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s distribution within cells is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl nonanoate is primarily determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its effects on protein modification and function . The compound’s ability to localize to specific subcellular compartments is crucial for its role in regulating protein function and cellular processes.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHBHMRZFPJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90761653 | |
| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104943-23-9 | |
| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



